

issues with MES buffer and potent inhibition of RNA binding proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083

[Get Quote](#)

Technical Support Center: MES Buffer and RNA Binding Protein Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MES buffer in experiments involving RNA binding proteins (RBPs). While MES (2-(N-morpholino)ethanesulfonic acid) is a widely used "Good's" buffer, some studies suggest it can interact with proteins and potentially interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic buffer with a pKa of approximately 6.15 at 25°C, making it effective for maintaining a stable pH in the range of 5.5 to 6.7. It is often chosen for its minimal interaction with metal ions and its transparency to UV light, which is advantageous for spectrophotometric measurements.^[1]

Q2: Can MES buffer inhibit the activity of RNA binding proteins?

While direct evidence for potent and widespread inhibition of RNA binding proteins by MES buffer is not extensively documented in readily available literature, there are published instances of MES interacting with proteins and affecting their dynamics. A study on human liver

fatty acid binding protein (hLFABP) demonstrated a direct, albeit weak, interaction with MES buffer, which influenced the protein's conformational dynamics.[\[2\]](#) Such interactions, even if weak, could potentially impact the binding affinity or activity of sensitive RNA binding proteins.

Q3: What are the potential signs that MES buffer is interfering with my RNA-protein interaction assay?

If you suspect MES buffer is interfering with your experiment, you might observe the following:

- Reduced or no binding: The expected interaction between your RBP and RNA is significantly weaker or absent compared to what is reported in the literature or observed with other buffer systems.
- Inconsistent results: High variability between replicate experiments.
- Altered protein behavior: The protein may show signs of instability, such as precipitation or aggregation, in the presence of MES buffer.

Q4: Are there alternative buffers I can use for my RNA binding protein assays?

Yes, several alternative buffers can be used for in vitro transcription and RNA-protein binding studies. The choice of buffer should be empirically validated for your specific protein-RNA system. Common alternatives include:

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A widely used buffer with a pKa around 7.5, providing good buffering capacity at physiological pH.
- MOPS (3-(N-morpholino)propanesulfonic acid): Another morpholino-based buffer with a pKa of approximately 7.2, often used in RNA electrophoresis.[\[3\]](#)
- Tris (tris(hydroxymethyl)aminomethane): A common buffer in molecular biology, but its pH is highly temperature-dependent.

Troubleshooting Guides

Problem: Low or no detectable RNA-protein binding in an Electrophoretic Mobility Shift Assay (EMSA).

Possible Cause	Troubleshooting Step	Rationale
MES Buffer Interference	<ol style="list-style-type: none">1. Switch to an alternative buffer system. Prepare your binding reactions using HEPES, MOPS, or Tris buffer at the same pH and ionic strength.^[3]2. Perform a buffer titration. If you must use MES, try a range of concentrations to see if a lower concentration is less inhibitory.	<p>Direct interaction of MES with the RBP may be altering its conformation or binding site, thus preventing or weakening the interaction with RNA.^[2]</p> <p>Different buffers have distinct chemical properties that may be more compatible with your specific protein.</p>
Suboptimal Binding Conditions	<ol style="list-style-type: none">1. Optimize salt concentration. Vary the concentration of KCl or NaCl in your binding buffer.2. Adjust pH. Test a range of pH values within the optimal range for your protein.3. Include additives. Consider adding glycerol (5-10%) to stabilize the protein or a non-specific competitor like yeast tRNA to reduce non-specific binding.	<p>RNA-protein interactions are sensitive to ionic strength and pH. Additives can help maintain protein stability and reduce background noise.</p>
RNA or Protein Integrity Issues	<ol style="list-style-type: none">1. Check RNA integrity. Run your RNA on a denaturing gel to ensure it is not degraded.2. Verify protein activity. If possible, perform a functional assay to confirm your protein is active.	<p>Degraded RNA or inactive protein will naturally lead to a lack of binding.</p>

Problem: Inconsistent results in pull-down or immunoprecipitation assays.

Possible Cause	Troubleshooting Step	Rationale
MES Buffer Affecting Protein Stability	<ol style="list-style-type: none">1. Substitute MES with a different buffer. Try HEPES or another suitable buffer in your lysis and wash buffers.^[3]2. Add stabilizing agents. Include protease inhibitors and RNase inhibitors in your buffers.Consider adding glycerol to your lysis buffer.	MES, like other buffer components, could be contributing to protein instability or aggregation, leading to variable pull-down efficiency. ^[4] Stabilizing agents help preserve the integrity of the protein and RNA.
Non-Specific Binding	<ol style="list-style-type: none">1. Increase wash stringency. Increase the salt or detergent concentration in your wash buffers.2. Pre-clear your lysate. Incubate your cell lysate with beads alone before adding your antibody to remove proteins that non-specifically bind to the beads.	High background can mask specific interactions. Optimizing wash conditions and pre-clearing can significantly reduce non-specific binding.
Inefficient Lysis or Complex Disruption	<ol style="list-style-type: none">1. Optimize lysis buffer. Ensure your lysis buffer is effective at extracting the protein of interest without disrupting the RNA-protein interaction.Stronger detergents may be required for nuclear or membrane-bound proteins.	Incomplete lysis will result in low yield, while overly harsh conditions can break apart the complex you are trying to isolate.

Experimental Protocols

Protocol 1: Comparative Buffer Analysis for RNA EMSA

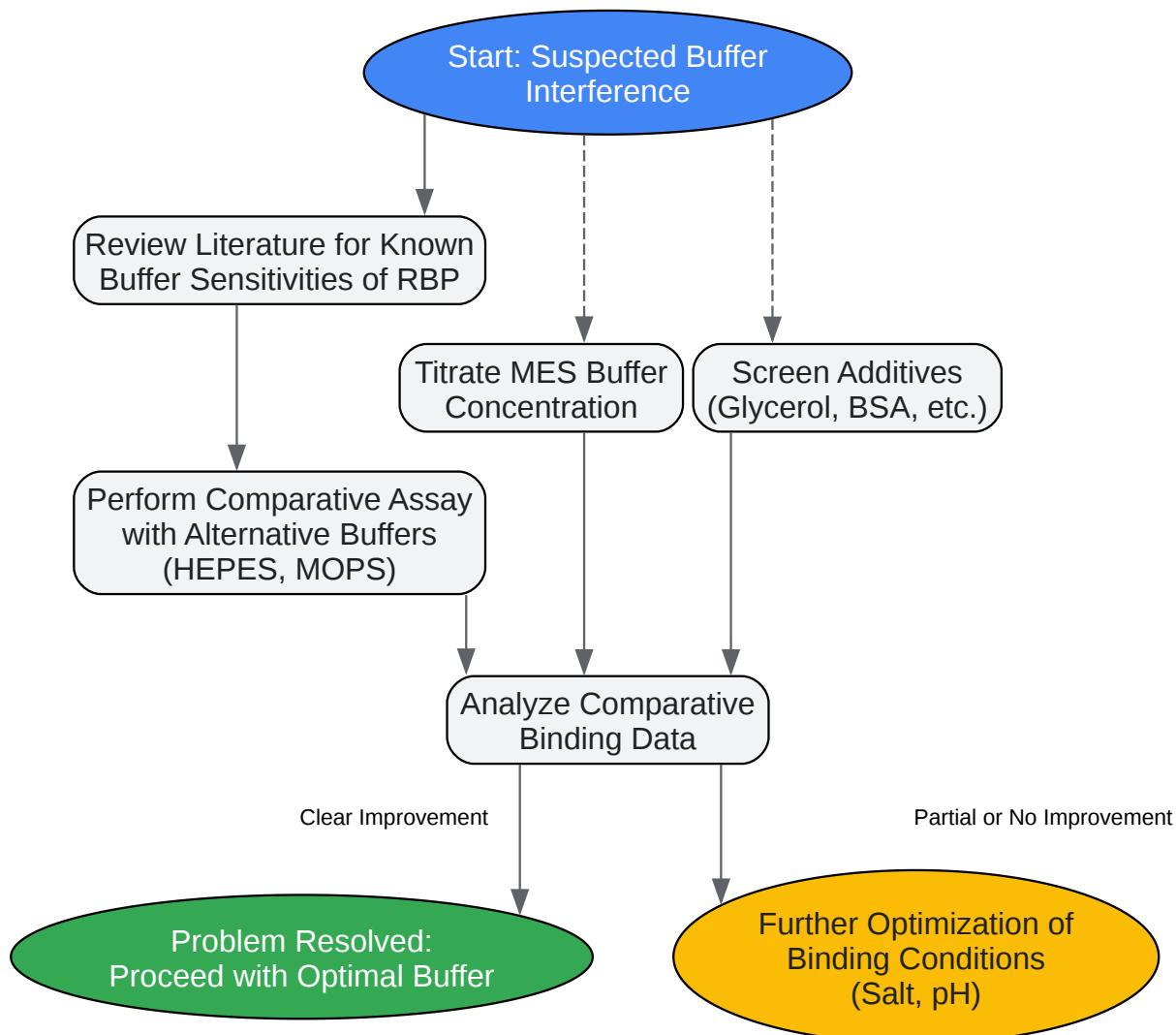
This protocol allows for the direct comparison of different buffer systems to assess their impact on a specific RNA-protein interaction.

1. Reagents and Buffers:

- 10X MES Binding Buffer: 100 mM MES-KOH (pH 6.5), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.
- 10X HEPES Binding Buffer: 100 mM HEPES-KOH (pH 7.5), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.
- 10X MOPS Binding Buffer: 100 mM MOPS-KOH (pH 7.0), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.
- Labeled RNA probe (e.g., ³²P-labeled or fluorescently labeled).
- Purified RNA binding protein.
- Nuclease-free water.
- 10X TBE or TGE running buffer for electrophoresis.
- 6% Native Polyacrylamide Gel.

2. Procedure:

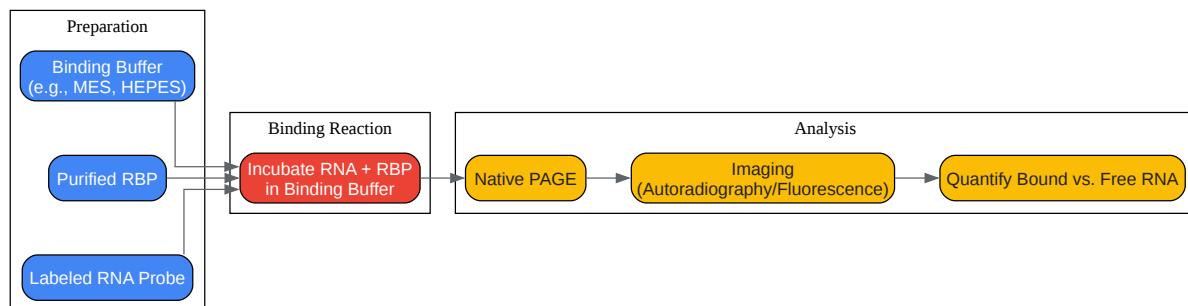
- Prepare separate sets of binding reactions for each buffer system (MES, HEPES, MOPS).
- For each buffer system, set up a series of reactions with increasing concentrations of your RBP. A typical 20 µL reaction might include:
 - 2 µL of 10X Binding Buffer (MES, HEPES, or MOPS)
 - 1 µL of labeled RNA probe (at a final concentration significantly below the expected Kd)
 - X µL of RBP dilution series
 - Y µL of nuclease-free water to bring the final volume to 20 µL
- Include a no-protein control for each buffer system.
- Incubate the reactions at the optimal temperature and time for your specific interaction (e.g., 30 minutes at room temperature).


- Add 2 μ L of 10X loading dye (containing a non-denaturing dye like bromophenol blue in glycerol).
- Load the samples onto a pre-run 6% native polyacrylamide gel.
- Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
- Visualize the gel using appropriate imaging techniques (e.g., phosphorimaging for 32 P or fluorescence scanning).
- Quantify the free and bound RNA bands to determine the binding affinity in each buffer system.

Data Presentation: Comparative Binding Affinity

Buffer System	Apparent Kd (nM)	Notes
MES		
HEPES		
MOPS		

Protocol 2: Workflow for Troubleshooting Buffer-Related Inhibition


This workflow provides a logical sequence of steps to diagnose and address potential buffer-related issues in your RNA-protein interaction assays.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting suspected buffer interference in RNA-protein interaction assays.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generic experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA), highlighting the points where buffer selection is critical.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2017109161A1 - Method of rna in vitro transcription using a buffer containing a dicarboxylic acid or tricarboxylic acid or a salt thereof - Google Patents [patents.google.com]
- 2. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [issues with MES buffer and potent inhibition of RNA binding proteins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1172083#issues-with-mes-buffer-and-potent-inhibition-of-rna-binding-proteins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com